Isostearyl isostearate

Descripción

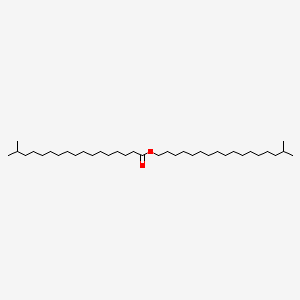

Structure

2D Structure

Propiedades

IUPAC Name |

16-methylheptadecyl 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72O2/c1-34(2)30-26-22-18-14-10-6-5-9-13-17-21-25-29-33-38-36(37)32-28-24-20-16-12-8-7-11-15-19-23-27-31-35(3)4/h34-35H,5-33H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEXEQSGABRUHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068338 | |

| Record name | Isooctadecyl isooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41669-30-1 | |

| Record name | Isooctadecanoic acid, isooctadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041669301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, isooctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isooctadecyl isooctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecyl isooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSTEARYL ISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV0Z586Z4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering

Advanced Esterification Pathways for Isostearyl Isostearate Production

Modern production methods focus on maximizing yield and purity while minimizing environmental impact. This has led to the exploration of advanced esterification pathways, including catalyst selection and understanding the reaction's kinetics and thermodynamics.

While the esterification of isostearyl alcohol and isostearic acid can proceed without a catalyst, particularly at high temperatures (250°C), this method can lead to thermal decomposition and undesirable coloration of the final product. google.comgoogle.com To mitigate this, various catalytic systems are employed to lower the reaction temperature and improve efficiency.

Commonly used catalysts include acid catalysts like p-toluenesulfonic acid. google.com However, the use of such catalysts can sometimes result in colored impurities that are difficult to remove, even with distillation. google.com Research has also explored the use of mineral catalysts, such as certain types of clay, for the production of the precursor, isostearic acid. atamanchemicals.comresearchgate.net In some specialized synthesis routes for related esters, pseudo-homogeneous catalysts have been utilized to achieve high purity and simplify purification processes. google.com Another approach involves the use of copper-chromium catalysts in the synthesis of the precursor, isostearyl alcohol. prepchem.com

| Catalyst Type | Precursor/Product | Advantages | Challenges | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | This compound | Increases reaction rate at lower temperatures | Can lead to colored impurities | google.com |

| Clay catalysts | Isostearic Acid | Natural mineral catalyst | Used in high-temperature, high-pressure reactions | atamanchemicals.comresearchgate.net |

| Copper-chromium | Isostearyl Alcohol | Effective for hydrogenation | Requires removal by filtration | prepchem.com |

| None (thermal reaction) | This compound | Avoids catalyst-derived impurities | Requires high temperatures, potential for thermal decomposition and coloration | google.comgoogle.com |

The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molecular weight of the reactants. Studies on the esterification of various alcohols with stearic acid have shown that the reaction rate is inversely proportional to the molecular weight of the alcohol; a higher molecular weight leads to a slower reaction. researchgate.net This is attributed to the lower concentration of reactive hydroxyl groups per unit volume. researchgate.net

The esterification reaction is a reversible equilibrium. To drive the reaction towards the product side and achieve a high yield of this compound, it is necessary to remove the water produced during the reaction. This is typically accomplished through methods like distillation under reduced pressure. The reaction is generally conducted at elevated temperatures, often between 180°C and 300°C, to ensure a reasonable reaction rate. google.com However, temperatures must be carefully controlled to prevent thermal degradation of the reactants and products, which can lead to coloration and the formation of impurities. google.com

Origin and Derivation of Branched Fatty Acid and Alcohol Precursors

The key raw materials for synthesizing this compound are isostearic acid and isostearyl alcohol, both of which are branched-chain molecules. specialchem.comspecialchem.com

Isostearic Acid: This branched-chain C18 fatty acid is primarily derived from the isomerization of oleic acid, a monounsaturated fatty acid found in vegetable oils like palm and soybean oil, as well as animal fats. specialchem.comccsenet.org The process can involve reacting oleic acid with a natural mineral catalyst. atamanchemicals.com Another method involves the dimerization of vegetable oil acids, which produces monomer acid as a byproduct that can then be hydrogenated and processed to yield a mixture of stearic and isostearic acids. google.com Zeolite catalysts have also been studied for the isomerization of oleic acid to produce isostearic acid. ccsenet.org

Isostearyl Alcohol: This is a branched-chain C18 fatty alcohol. cosmeticsinfo.org It is produced by the reduction of isostearic acid or its esters (like isopropyl isostearate). prepchem.comcosmeticsinfo.orgcoherentmarketinsights.com This reduction is typically achieved through catalytic hydrogenation under high pressure and temperature, often using a copper-chromium catalyst. prepchem.com The resulting crude isostearyl alcohol is then purified by distillation. prepchem.com

Optimization of Purification Techniques for High-Purity this compound

After the esterification reaction, the crude this compound contains unreacted starting materials, catalyst residues, and byproducts. Achieving the high purity required for its applications necessitates several purification steps.

Distillation is a primary method for purifying the final product. evitachem.com Techniques such as distillation under reduced pressure, short-path distillation, and molecular distillation are employed to separate this compound from lower-boiling components like unreacted alcohol and acid, and from non-volatile impurities. google.comgoogle.com For instance, unreacted isostearyl alcohol and isostearic acid can be distilled off at temperatures around 140°C under reduced pressure. google.com The final product is then distilled at a higher temperature, for example, 270-280°C at a very low pressure (0.1 Pa). google.com

Other purification techniques can include:

Washing: Alkali washing can be used to neutralize and remove any remaining acid catalyst and unreacted isostearic acid. google.com This is followed by washing with deionized water until the product is neutral. google.com

Adsorbent Treatment: The use of adsorbents like activated carbon or silica (B1680970) gel can help remove color bodies and other minor impurities. google.comresearchgate.net

Chromatography: For very high purity applications, chromatographic techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) can be used to isolate specific ester species. nih.gov

Crystallization and Expression: For the precursor fatty acids, a method of purification involves cooling the mixture to solidify the desired fatty acid, followed by applying pressure to express and separate the liquid impurities. google.com

The effectiveness of purification is often assessed by measuring properties like the acid value, saponification value, and color (e.g., APHA/Hazen color number), with the goal of obtaining a colorless, high-purity final product. google.comgoogle.comecotech1.com

| Purification Technique | Target Impurity | Description | Reference |

|---|---|---|---|

| Distillation (Reduced Pressure/Molecular) | Unreacted alcohol and acid, color bodies | Separates components based on boiling point differences under vacuum to prevent thermal degradation. | google.comgoogle.com |

| Alkali Washing | Acid catalyst, unreacted fatty acid | Neutralizes and removes acidic components. | google.com |

| Adsorbent Treatment (Activated Carbon, etc.) | Color bodies, minor impurities | Adsorbs impurities onto a solid phase for removal. | google.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Classes of lipids (e.g., separating esters from other lipids) | A chromatographic technique used for sample clean-up and fractionation. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Individual ester species | Provides high-resolution separation for isolating specific compounds. | nih.gov |

Advanced Analytical and Structural Characterization of Isostearyl Isostearate

Spectroscopic Approaches for Molecular Structure and Conformational Dynamics

Spectroscopic methods are indispensable for elucidating the intricate structural details of Isostearyl Isostearate, from its chemical bonding to the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like this compound. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the confirmation of the compound's identity and the determination of its specific isomeric structure. Both ¹H and ¹³C NMR are employed to gain a comprehensive understanding of the molecule.

¹H NMR Spectroscopy provides information on the different types of protons present in the this compound molecule. The chemical shifts of the proton signals are indicative of their local electronic environment. For instance, the protons on the carbons adjacent to the ester oxygen will have a characteristic downfield shift compared to the protons in the long alkyl chains. Integration of the peak areas allows for the quantification of the relative number of protons of each type.

¹³C NMR Spectroscopy offers a detailed view of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon in the ester group is particularly characteristic and appears significantly downfield. The numerous signals from the branched alkyl chains can be complex but provide a unique fingerprint of the specific isomer present. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. magritek.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, respectively. These experiments help to piece together the complete molecular structure of the complex branched ester.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration (Relative) |

| -CH₃ (terminal methyls) | 0.8 - 0.9 | Triplet/Doublet | High |

| -(CH₂)n- (methylene chain) | 1.2 - 1.4 | Multiplet | High |

| -CH- (branching points) | 1.5 - 1.7 | Multiplet | Low |

| -CH₂-C=O (alpha to carbonyl) | 2.2 - 2.4 | Triplet | 2 |

| -O-CH₂- (alpha to ester oxygen) | 4.0 - 4.2 | Triplet | 2 |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₃ (terminal methyls) | 14 - 23 |

| -(CH₂)n- (methylene chain) | 22 - 35 |

| -CH- (branching points) | 30 - 40 |

| -CH₂-C=O (alpha to carbonyl) | 35 - 45 |

| -O-CH₂- (alpha to ester oxygen) | 60 - 65 |

| C=O (ester carbonyl) | 170 - 175 |

The most prominent and characteristic absorption band in the FTIR spectrum of this compound is the carbonyl (C=O) stretch of the ester group, which typically appears as a strong, sharp peak in the region of 1735-1750 cm⁻¹. rockymountainlabs.com The exact position of this band can be influenced by the molecular environment. Another key feature is the C-O stretching vibrations of the ester linkage, which give rise to two strong absorptions in the 1300-1000 cm⁻¹ range. spectroscopyonline.com

The long, branched alkyl chains of this compound are characterized by strong C-H stretching vibrations observed in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching of the CH₂ and CH₃ groups can often be resolved. C-H bending vibrations are also observed in the 1350-1470 cm⁻¹ range. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is indicative of the absence of significant amounts of free fatty acids or alcohols, which can be important for quality control.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1735 - 1750 | Strong, Sharp |

| C-O (Ester) | Stretching | 1000 - 1300 | Strong |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |

| C-H (Alkyl) | Bending | 1350 - 1470 | Medium |

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It provides information about the molecular vibrations and is particularly sensitive to non-polar bonds, making it well-suited for studying the hydrocarbon chains of lipids like this compound. azolifesciences.com Raman spectroscopy can be used to investigate the conformational order and packing of the alkyl chains in the liquid state.

The Raman spectrum of this compound is dominated by bands corresponding to the vibrations of the hydrocarbon chains. The C-H stretching region (2800-3100 cm⁻¹) provides information on the packing density of the alkyl chains. The ratio of the intensities of the symmetric and asymmetric CH₂ stretching bands can be used as a measure of conformational order. The C-C skeletal stretching region (1000-1200 cm⁻¹) is also sensitive to the conformational order of the alkyl chains. The presence of gauche and trans conformers can be identified in this region, providing insights into the fluidity of the material.

The CH₂ bending mode around 1440 cm⁻¹ is sensitive to the lateral packing of the lipid chains. spectroscopyonline.com The position and width of this band can indicate the degree of order in the arrangement of the molecules. For a branched-chain ester like this compound, the Raman spectrum will reflect a more disordered or amorphous state compared to its linear counterparts.

Interactive Data Table: Key Raman Bands for the Analysis of this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Information |

| C-C Skeletal Stretch | 1000 - 1200 | Conformational order (gauche/trans) |

| CH₂ Bending | ~1440 | Lateral packing of alkyl chains |

| C=C Stretching | 1650 - 1670 | Unsaturation level (impurities) |

| C-H Stretching | 2800 - 3100 | Alkyl chain packing density |

Thermal Analysis for Phase Transition Behavior and Stability

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a compound like this compound, these methods are crucial for understanding its stability, purity, and behavior within complex formulations, particularly how it responds to temperature variations during processing, storage, and application.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample in comparison to a reference as it is subjected to a controlled temperature program nih.gov. This analysis provides quantitative information on thermal events such as melting, crystallization, and glass transitions, which are indicative of the material's physical state and molecular organization tainstruments.com.

This compound exists as an oily liquid at ambient temperatures, as detailed in its technical specifications daltosur.com.aratamanchemicals.com. Consequently, DSC analysis at ambient and elevated temperatures does not show a sharp melting endotherm characteristic of a crystalline solid. Instead, analysis at sub-ambient temperatures is employed to characterize its solidification behavior, such as crystallization or glass transition. A typical DSC thermogram for an emollient ester like this compound would reveal a broad exothermic transition upon cooling as the molecules arrange into a more ordered, solid-like state, and a corresponding broad endothermic transition upon heating.

The true utility of DSC in characterizing this compound is most evident when it is part of a complex lipid system, such as a cosmetic emulsion or a model of the skin's stratum corneum (SC). Research has shown that certain lipophilic molecules can influence the phase behavior of SC lipids nih.gov. Studies utilizing techniques like Fourier Transform Infrared (FTIR) spectroscopy, which provides information on lipid packing, have suggested that this compound can promote a more ordered orthorhombic lipid organization in the SC, a state associated with improved skin barrier function nih.govresearchgate.net. DSC can be used to detect shifts in the phase transition temperatures of these lipid systems. The incorporation of this compound can alter the melting and crystallization profiles of other lipids in a formulation, which can be correlated with changes in stability and sensory perception.

Below is a table summarizing key physical properties of this compound.

| Property | Value |

| Appearance | Oily Liquid |

| Specific Gravity at 20°C | 0.840 to 0.880 |

| Refractive Index at 20°C | 1.450 to 1.470 |

| Viscosity at 20°C | 30 to 60 mPa·s |

| Water Solubility | Insoluble |

| Saponification Value | 90 to 110 mgKOH/g |

This data is representative of typical technical specifications for this compound. daltosur.com.ar

Rheological Characterization in Complex Fluid Systems

Rheology is the study of the flow and deformation of matter. In the context of cosmetic science, it is essential for characterizing the texture, stability, and application properties of formulations. While this compound is a low-viscosity liquid on its own, its primary role is to modify the rheological properties of complex fluid systems like emulsions and gels researchgate.net.

Complex fluids such as cosmetic creams exhibit both viscous (liquid-like) and elastic (solid-like) properties, a behavior known as viscoelasticity. These properties are quantified using oscillatory rheology, which measures the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component nih.gov.

Shear-thinning, also known as pseudoplasticity, is a non-Newtonian fluid behavior characterized by a decrease in viscosity with an increasing rate of shear strain wikipedia.org. This is a critical property for cosmetic formulations, as it ensures that a product is thick and stable in its packaging but spreads easily and smoothly during application youtube.com.

Emulsions and lotions containing this compound almost invariably exhibit shear-thinning behavior mdpi.com. The highly branched structure of this compound provides significant lubricity and reduces intermolecular friction. When a shear force is applied—for instance, by rubbing a lotion onto the skin—the internal structures of the emulsion (e.g., polymer networks, flocculated droplets) align in the direction of flow. This structural rearrangement reduces the resistance to flow, causing a drop in viscosity wikipedia.org. The presence of this compound facilitates this process, contributing to a smooth, non-greasy feel and enhancing the spreadability of the product specialchem.comspecialchem.com.

The following table illustrates the typical shear-thinning behavior of a cosmetic emulsion containing this compound.

| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |

| 0.1 | 50.0 |

| 1.0 | 15.0 |

| 10.0 | 4.0 |

| 100.0 | 1.0 |

This table contains illustrative data showing the principle of viscosity decreasing as shear rate increases.

In many modern cosmetic formulations, such as cream-gels, an oil phase containing emollients like this compound is dispersed within a gel network formed by hydrophilic polymers. This compound does not participate directly in the chemical cross-linking of the gel network. Instead, it is physically entrapped as emulsified droplets within the aqueous gel matrix.

The presence and characteristics of the this compound droplets can significantly influence the final properties of the gel. The size of the oil droplets and their interfacial tension with the polymer network affect the gel's stability, opacity, and texture. This compound can modify the flexibility and strength of the gel network, preventing syneresis (the expulsion of liquid from a gel) and contributing to a rich but non-greasy skin feel. Its function is therefore integral to the formation of a stable and aesthetically pleasing final product structure.

Microscopic and Nanoscopic Analysis of Self-Assembled Structures

To fully understand the functionality of this compound within a formulation, it is essential to analyze the microscopic and nanoscopic structures it helps to form. Advanced analytical techniques are used to visualize the self-assembled structures of lipids and other components in cosmetic vehicles.

Research on lipid-based delivery systems has shown that components can self-assemble into various lyotropic liquid crystalline phases, such as lamellar, hexagonal, or cubic phases researchgate.netresearchgate.net. These nanostructures are critical for product stability, active ingredient delivery, and interaction with the skin. Techniques such as Cryo-Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS) are powerful tools for characterizing these ordered phases researchgate.net.

The table below summarizes key analytical techniques used for structural characterization.

| Analytical Technique | Information Provided | Relevance to this compound Systems |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (melting, crystallization). | Characterizes the effect of ISIS on the phase transitions of lipid mixtures and overall formulation stability. |

| Oscillatory Rheometry | Quantifies viscoelastic properties (G', G''). | Determines the contribution of ISIS to product texture, firmness, and stability. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Provides high-resolution images of nanostructures in a vitrified state. | Visualizes self-assembled structures like lamellar phases and emulsion droplets containing ISIS. researchgate.net |

| Small-Angle X-ray Scattering (SAXS) | Determines the size, shape, and periodicity of nanoscale structures. | Quantifies the dimensions and packing of lipid phases influenced by the presence of ISIS. researchgate.net |

| Optical Light Microscopy (with phase contrast) | Visualizes microstructure, such as emulsion droplets and aggregates (>1 µm). | Assesses emulsion homogeneity and detects signs of instability like droplet coalescence. mdpi.com |

Mechanistic Investigations in Biological Systems and Skin Physiology

Interaction with Stratum Corneum Lipid Matrix and Lamellar Organization

The stratum corneum's barrier function is intrinsically linked to the highly organized structure of its intercellular lipid matrix, which is primarily composed of ceramides, cholesterol, and free fatty acids. medicaljournalssweden.sedoi.org This matrix exists in a lamellar state, characterized by alternating layers of lipids and water, with specific packing arrangements that are crucial for preventing water loss and protecting against external insults. medicaljournalssweden.senih.gov

Influence on Long Periodicity Lamellar Phases and Orthorhombic Lipid Packing

The lipids within the stratum corneum are organized into two main lamellar phases: a short periodicity phase (SPP) and a long periodicity phase (LPP), with repeat distances of approximately 6 nm and 13 nm, respectively. nih.govscispace.com The LPP, in particular, is considered vital for optimal barrier function. nih.gov Within these lamellar structures, the lipid acyl chains can adopt different lateral packing arrangements, with the orthorhombic sublattice being the most densely packed and least permeable, compared to the more fluid hexagonal packing. scispace.comresearchgate.net

Research has demonstrated that Isostearyl Isostearate can positively influence this intricate lipid architecture. Studies using lipid mixtures that mimic the stratum corneum have shown that the addition of this compound promotes the formation of the highly ordered orthorhombic lateral packing. researchgate.netresearchgate.netresearchgate.net This is significant because the orthorhombic packing is associated with a more robust and less permeable skin barrier. nih.govresearchgate.net Specifically, Fourier Transform Infrared Spectroscopy (FTIR) studies on mixtures of ceramides, cholesterol, and free fatty acids revealed that adding 20% m/m of this compound increased the thermotropic stability of the orthorhombic packing. researchgate.netresearchgate.netresearchgate.net This suggests that this compound helps to maintain this dense packing arrangement, even under thermal stress.

It is noteworthy that while this compound and a similar emollient, Isopropyl Isostearate (IPIS), both induce the orthorhombic phase, another moisturizer, Glyceryl Monoisostearate (GMIS), does not have the same effect. nih.govresearchgate.netresearchgate.net

Mechanisms of Stratum Corneum Lipid Bilayer Stabilization

The interaction is not one of simple mixing. Studies suggest that while a small amount of this compound is incorporated into the ceramide-cholesterol-free fatty acid lattice, the majority of it exists in separate domains. researchgate.netresearchgate.net This indicates a specific interaction that modifies the existing lipid structure rather than a complete disruption or replacement of the endogenous lipids. The stabilization of the lipid bilayers by this compound helps to fortify the skin's natural barrier, making it more resilient to environmental stressors. atamanchemicals.com

Molecular Interactions with Endogenous Stratum Corneum Lipids (Ceramides, Cholesterol, Free Fatty Acids)

The primary components of the stratum corneum lipid matrix are ceramides, cholesterol, and free fatty acids, which are present in approximately equimolar ratios. nih.govnih.gov The specific interactions between these lipids are what give the stratum corneum its unique barrier properties. nih.gov Ceramides, with their long acyl chains, are crucial for the formation of the lamellar structures, while cholesterol helps to regulate the fluidity of the lipid matrix. nih.gov The addition of free fatty acids is essential for the formation of the dense orthorhombic packing. nih.govscispace.com

This compound interacts with this complex lipid environment to enhance its structure. researchgate.net While the precise molecular interactions are still under investigation, it is understood that the branched nature of this compound allows it to integrate into the lipid matrix and promote a more ordered state. researchgate.net This interaction is believed to be a key factor in its ability to improve skin hydration and barrier function. plasticsurgerykey.com

Elucidation of Skin Barrier Function Enhancement Mechanisms

The primary function of the skin barrier is to regulate water loss from the body and prevent the entry of harmful substances. This compound has been shown to enhance this barrier function through multiple mechanisms. atamankimya.comatamanchemicals.com

Non-Occlusive Transepidermal Water Loss (TEWL) Modulation

Transepidermal Water Loss (TEWL) is a measure of the amount of water that passively evaporates through the skin and is a key indicator of skin barrier function. oatext.com A lower TEWL value signifies a more intact and effective barrier. While traditional occlusive agents like petrolatum work by forming a physical barrier on the skin's surface to prevent water loss, this compound appears to modulate TEWL through a different, non-occlusive mechanism. nih.govresearchgate.net

Studies have shown that this compound can significantly improve the skin's water permeability barrier function. nih.govatamankimya.com However, when tested on synthetic membranes, it did not demonstrate the same occlusive properties as petrolatum. nih.govresearchgate.net This suggests that its effect on TEWL is not due to the formation of a surface film but rather to its interaction with and subsequent enhancement of the stratum corneum's own lipid structure. nih.gov This "internal" reinforcement of the barrier leads to a reduction in water loss without the heavy feel associated with traditional occlusive ingredients. cosmeticsandtoiletries.com

| Compound | Effect on TEWL | Mechanism |

|---|---|---|

| This compound | Significant Reduction | Non-occlusive, internal barrier reinforcement |

| Petrolatum | Significant Reduction | Occlusive, forms a surface barrier |

| Isopropyl Isostearate | Less effective than this compound | Non-occlusive, promotes orthorhombic packing |

| Glyceryl Monoisostearate | No significant improvement | Does not induce orthorhombic packing |

Novel Mechanisms of Skin Water Permeability Barrier Improvement (e.g., Internal Occlusion)

The concept of "internal occlusion" has been proposed to describe the unique mechanism by which certain emollients, including this compound, improve skin hydration and barrier function. plasticsurgerykey.comresearchgate.netnih.gov This mechanism involves the stabilization of the stratum corneum lipid organization into the more tightly packed orthorhombic phase. plasticsurgerykey.comcosmeticsandtoiletries.com

Synergistic Effects with Natural Moisturizing Factors (NMF)

This compound (ISIS) demonstrates a significant synergistic action with the skin's natural lipid barrier and its Natural Moisturizing Factors (NMF). atamankimya.comatamanchemicals.cominci.guide Its primary mechanism involves stabilizing the skin's intercellular lipid layers. atamankimya.cominci.guide By integrating into and reinforcing the lipid matrix of the stratum corneum, ISIS enhances the skin's barrier function. atamanchemicals.complasticsurgerykey.com This improved barrier is more effective at preventing transepidermal water loss (TEWL), which is a critical factor in maintaining skin hydration. atamankimya.cominci.guide

This synergistic relationship helps the skin to naturally maintain its optimal hydration level without relying on a heavy, artificial barrier. atamanchemicals.com The stabilization of the lipid bilayers improves the performance of NMFs, which are a collection of water-soluble compounds within the corneocytes responsible for attracting and holding water. atamankimya.com By reducing the rate at which water escapes through the epidermis, ISIS ensures that the water drawn in by NMFs is retained more effectively, leading to improved skin hydration, protection, and softness. atamankimya.comatamanchemicals.cominci.guide Studies have shown that this action makes ISIS a highly effective emollient for improving the skin's water permeability barrier. atamanchemicals.comnih.gov

Table 1: Comparative Effects of Emollients on Skin Barrier Function

| Emollient | Effect on Stratum Corneum (SC) Lipid Packing | Impact on Transepidermal Water Loss (TEWL) | Primary Mechanism |

|---|---|---|---|

| This compound (ISIS) | Promotes a more ordered, orthorhombic lipid organization. nih.govresearchgate.net | Significantly reduces TEWL; improves water permeability barrier function. nih.govulprospector.com | Internal Occlusion: Penetrates and stabilizes SC lipids. plasticsurgerykey.com |

| Isopropyl Isostearate (IPIS) | Induces orthorhombic lipid packing. nih.gov | Does not significantly improve TEWL on its own. nih.gov | Interacts with SC lipids. universiteitleiden.nl |

| Glyceryl Monoisostearate (GMIS) | Tested for ability to modify SC lipid packing. nih.gov | Does not significantly improve TEWL. nih.gov | Interacts with SC lipids. universiteitleiden.nl |

| Petrolatum | Does not induce orthorhombic packing; acts as a surface occlusive. plasticsurgerykey.comnih.gov | Reduces TEWL via surface film formation. nih.gov | Surface Occlusion: Forms an external impermeable layer. nih.gov |

This table provides an interactive overview of research findings on different emollients.

Regulation of Aquaporin 3 and Epidermal Differentiation Genes

Emerging research indicates that certain emollients can exert effects beyond simple moisturization, influencing cellular and genetic processes. Emollients have been identified as capable of up-regulating Aquaporin-3 (AQP3), a crucial channel protein responsible for water and glycerol (B35011) transport in the epidermis, thereby playing a key role in skin hydration homeostasis. ulprospector.comnih.gov AQP3 is vital for maintaining proper hydration of the stratum corneum, and its function is directly correlated with skin moisture levels. nih.gov

Furthermore, emollients can up-regulate genes associated with epidermal differentiation, such as those for tight junctions and desmosomes, which are critical for the structural integrity and barrier function of the skin. ulprospector.com Formulations containing this compound are believed to improve corneocyte maturation and the processing of filaggrin, a key protein in the formation of the cornified envelope and the production of NMF components. nih.gov By supporting these differentiation processes, ISIS contributes to the formation of a robust and healthy epidermal barrier, which indirectly helps in managing skin conditions characterized by impaired barrier function. nih.gov

Dermal Absorption and Penetration Pathways

Kinetic Studies of Stratum Corneum Penetration

The dermal absorption and penetration of this compound are characterized by its interaction with the outermost layer of the skin, the stratum corneum (SC). Kinetic studies using advanced techniques such as attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy have provided insights into its behavior. One such study revealed that the diffusion of ISIS across the epidermis could not be described by a simple Fickian model, which was only applicable when observing its penetration across the isolated stratum corneum. nih.gov This suggests that the more hydrophilic, deeper layers of the epidermis interfere with the permeation of the highly hydrophobic ISIS molecule. nih.gov

Despite this, the same study found that ISIS as a solvent diffused at a faster rate across the skin than the model drug being tested. nih.gov This penetration into the intercellular lipid regions of the stratum corneum is central to its mechanism of "internal occlusion," where it stabilizes the lipid organization into a more tightly packed and less permeable orthorhombic phase. plasticsurgerykey.com This contrasts with traditional occlusives like petrolatum that simply form a layer on the skin's surface. plasticsurgerykey.comnih.gov

Table 2: Summary of Kinetic Findings for this compound (ISIS) Penetration

| Parameter | Observation | Source |

|---|---|---|

| Diffusion Model | Fickian diffusion model is only applicable for penetration across isolated stratum corneum, not the full epidermis. | nih.gov |

| Epidermal Interaction | Hydrophilic layers of the epidermis appear to interfere with the permeation of the hydrophobic ISIS molecule. | nih.gov |

| Diffusion Rate | Diffuses at a faster rate across the skin than some model drugs (e.g., cyanophenol). | nih.gov |

| Mechanism | Penetrates into intercellular lipid regions to stabilize lipid organization. | plasticsurgerykey.com |

This interactive table summarizes key data from kinetic studies on this compound.

Role as a Permeation Enhancer for Cosmeceutical and Pharmaceutical Actives

The role of this compound as a permeation enhancer for other active compounds is complex and appears to be highly dependent on the specific active and formulation. While some sources classify it among other fatty acid esters frequently used as penetration enhancers in transdermal formulations researchgate.net, specific experimental evidence presents a more nuanced picture.

In-vitro studies using excised human skin have shown that this compound was not an effective penetration enhancer for the hydrophilic drug 5-fluorouracil. cir-safety.orgcir-safety.org Similarly, an ATR-FTIR spectroscopic study found that ISIS led to a lower concentration of the model drug cyanophenol within the stratum corneum compared to water, suggesting a potential penetration retardation effect for that specific compound. nih.gov This effect may be due to ISIS increasing the tortuosity of the diffusion pathway or altering the partitioning of the active ingredient away from the skin. These findings highlight that while ISIS effectively penetrates the stratum corneum itself, its ability to facilitate the passage of other molecules is not universal and must be evaluated on a case-by-case basis.

| General Classification | Not specified | Listed as a commonly used permeation enhancer. | researchgate.net |

This interactive table collates conflicting research on the permeation-enhancing properties of this compound.

Cellular and Molecular Effects in Anti-inflammatory and Antioxidant Pathways

Direct evidence for this compound having primary anti-inflammatory or antioxidant activity through specific cellular or molecular pathways is limited. Its principal contribution in this regard appears to be indirect, stemming from its profound effect on restoring and maintaining the skin's barrier function. google.complos.org A compromised skin barrier is often associated with increased inflammation and susceptibility to oxidative stress from environmental aggressors.

By reinforcing the lipid lamellae, this compound helps to regenerate the barrier, which is a crucial aspect of comprehensive therapy for skin affected by inflammation. nih.govgoogle.com For instance, it is included in formulations designed to manage skin damage from burns or conditions like winter xerosis, where a destabilized lipid layer and inflammation are key concerns. nih.govgoogle.com In these contexts, ISIS works alongside active anti-inflammatory and antioxidant ingredients. google.complos.org While some long-chain fatty acid esters as a class have been noted for potential anti-inflammatory and antioxidant properties researchgate.net, the primary role of ISIS in formulations is to provide a structural benefit, enabling the skin to better protect itself and creating an optimal environment for the resolution of inflammation and mitigation of oxidative damage. nih.govgoogle.com

Formulation Science and Material Engineering Applications

Emulsion Stabilization Mechanisms and Dynamics

Isostearyl isostearate plays a crucial role in the formation and stabilization of emulsions, which are fundamental to a vast array of cosmetic and pharmaceutical products.

Nanoemulsion Formulation and Stability Science

Nanoemulsions, which are kinetically stable colloidal dispersions with droplet sizes typically in the range of 20 to 200 nanometers, offer advantages such as enhanced bioavailability and improved sensory properties. plos.orgresearchgate.net this compound has been investigated as a component of the oil phase in nanoemulsion formulations, particularly those prepared by low-energy methods like the phase inversion composition (PIC) technique. plos.orginnovareacademics.in

In the formulation of nanoemulsions, the selection of the oil phase is critical. Studies have shown that optimizing the oil phase with ingredients like this compound can be crucial for the formation of stable nanoemulsions with a narrow droplet size distribution. plos.org For instance, in the development of nanoemulsions carrying red raspberry seed oil, this compound was used to optimize the oil phase, contributing to the formation of stable systems with droplet sizes between 125 to 135 nm. plos.org Its branched-chain structure and medium polarity are thought to facilitate the formation and stabilization of these nanosized droplets. researchgate.netplos.org

The stability of nanoemulsions is influenced by the composition of the oil and aqueous phases, as well as the type and concentration of surfactants. researchgate.netinnovareacademics.in this compound's compatibility with other oil-phase components and its interaction with the surfactant layer at the oil-water interface are key to achieving long-term stability. plos.orgnih.gov

Table 1: Influence of this compound on Nanoemulsion Properties

| Nanoemulsion System | Role of this compound | Resulting Droplet Size | Stability Outcome | Source |

|---|---|---|---|---|

| Red Raspberry Seed Oil Nanoemulsion | Oil phase component | 125-135 nm | Formation of stable nanoemulsions | plos.org |

| Ferulic Acid Nanoemulsion | Oil phase | Not specified | Optimized for spontaneous emulsification | thieme-connect.comnih.gov |

| Curcumin SNEDDS | Oil phase (screened) | Not applicable | Screened for solubility and stability | nih.gov |

Interfacial Rheology and Emulsifier-Isostearyl Isostearate Interactions

The behavior of the interface between the oil and water phases is critical to emulsion stability, and this is the domain of interfacial rheology. nih.govresearchgate.net This field studies the mechanical properties of the interfacial layer, including its viscosity and elasticity, which are influenced by the interactions between emulsifiers and oil phase components like this compound. nih.govrheologylab.com

Functionality as a Pharmaceutical Excipient

Beyond its role in cosmetics, this compound is also a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery. mdpi.compharmaexcipients.com

Excipient-Active Pharmaceutical Ingredient (API) Compatibility Studies

Excipients are generally considered inert, but they can interact with the active pharmaceutical ingredient (API), potentially affecting the drug's stability and bioavailability. bjbms.orgjapsonline.com Therefore, compatibility studies are a crucial part of the preformulation phase of drug development. thepharmajournal.com

These studies assess potential physical and chemical interactions between the drug and excipients. thepharmajournal.com this compound, being an ester, has functional groups that could potentially interact with certain APIs. bjbms.org Compatibility can be influenced by factors such as the chemical nature of the API and excipients, as well as external factors like temperature and light. labinsights.nlpharmiweb.com For instance, an excipient might adsorb the drug onto its surface or form a complex with it, which could alter the drug's dissolution rate. bjbms.org In the development of a self-nanoemulsifying drug delivery system (SNEDDS) for curcumin, this compound was screened as a potential oil phase component based on its ability to solubilize the API and form a stable system. nih.gov

Table 2: Factors in API-Excipient Compatibility

| Factor | Description | Potential Impact on Formulation | Source |

|---|---|---|---|

| Chemical Interaction | Reaction between functional groups of API and excipient. | Degradation of API, loss of efficacy. | bjbms.orgjapsonline.com |

| Physical Interaction | Adsorption, complexation. | Altered dissolution and bioavailability. | bjbms.org |

| Impurities in Excipients | Reactive impurities can cause degradation. | Compromised product quality and stability. | isfcppharmaspire.com |

| External Factors | Temperature, moisture, light. | Can accelerate incompatibility reactions. | labinsights.nlpharmiweb.com |

Impact on Drug Delivery Systems and Release Profiles

This compound can significantly influence drug delivery systems, especially those designed for topical application. As a penetration enhancer, it can facilitate the transport of APIs through the skin's barrier, the stratum corneum. researchgate.net

Its role as an oil phase component in formulations like microemulsions and nanoemulsions is particularly noteworthy. nih.govresearchgate.net In a study developing a nanoemulsion-based gel for ferulic acid, this compound was used as the oil phase. thieme-connect.comnih.gov The resulting nanoemulsion demonstrated enhanced skin permeability and a sustained release profile for the ferulic acid. nih.gov Similarly, in the development of microemulsions for caffeine (B1668208) delivery, this compound was part of the oily phase, which showed higher permeation rates compared to conventional formulations. researchgate.net

The mechanism by which this compound enhances penetration is likely related to its ability to modify the lipid structure of the stratum corneum. researchgate.net It has been suggested that this compound can promote a more fluid lipid organization within the skin barrier, thereby improving its permeability to certain drugs. researchgate.net However, one in vitro study using excised human skin found that while this compound increased the penetration rate of 5-fluorouracil, it was not classified as a penetration enhancer in that specific context. cir-safety.org

Modulation of Formulation Viscosity and Long-Term Stability

This compound plays a significant role in determining the physical characteristics and shelf-life of cosmetic and personal care products. Its incorporation can thicken anhydrous, oil-in-water, and water-in-oil formulations ulprospector.com. However, achieving long-term stability in products containing this compound requires careful control of the formulation environment. Factors such as temperature and pH must be closely monitored to prevent undesirable changes in viscosity, phase separation, or potential rancidity gdsoyoung.com.

The branched structure of this compound contributes to its high stability, making it less prone to rancidity compared to many natural oils paulaschoice.nl. This inherent stability is a key factor in its use. In certain formulations, its effect on viscosity is precisely managed through the inclusion of other agents. Gelling agents, for instance, are employed to thicken and adjust the liquid vehicle's viscosity, which can also help control the release rate of active ingredients google.com. Furthermore, neutralizing agents or buffers may be added to stabilize the formulation's pH, which in turn can help achieve and maintain the desired viscosity google.com. For example, adjusting the pH of a formulation to between 5.0 and 6.5 can be crucial for its final consistency and stability google.com.

| Parameter | Influence of this compound | Control Measures |

| Viscosity | Can act as a thickening agent in various formulation types (anhydrous, O/W, W/O). ulprospector.com | Use of gelling agents; addition of neutralizers to stabilize pH. google.com |

| Stability | Generally stable and not prone to rancidity. paulaschoice.nl | Careful control of temperature and pH during formulation to prevent phase separation. gdsoyoung.com |

| Texture | Contributes to a smooth, non-greasy feel. specialchem.comatamankimya.com | Balance with other emollients and formulation components. gdsoyoung.com |

Role in Advanced Cosmetic and Personal Care Formulations

This compound is a versatile emollient ester widely used in a variety of advanced cosmetic and personal care products. Its applications span skincare and color cosmetics, including moisturizers, serums, creams, foundations, lipsticks, and lip balms specialchem.comatamankimya.comatamanchemicals.com. Its primary functions are as a skin-conditioning agent, an emollient that provides a smooth and velvety feel, and a lubricant that improves the application properties of the product specialchem.comatamanchemicals.com.

Texture and Sensory Modification through Rheological Control

The sensory profile of a topical product is critical for consumer acceptance, and this compound is instrumental in achieving a desirable feel. It imparts a rich, luxurious, and soft sensation on the skin without a greasy residue atamankimya.comatamanchemicals.comlubrizol.comcorum.com.tw. The skin feel of an emollient is closely related to its molecular weight and viscosity; this compound is classified as a medium-spreading emollient that enhances the glide and spreadability of formulations upon application ulprospector.comspecialchem.comcorum.com.tw.

This rheological control allows formulators to create products with specific textural and sensory attributes. For example, it is used in foundations and other color cosmetics to aid in the even distribution of pigments, resulting in a more natural finish specialchem.comatamankimya.com. Its ability to provide slip and lubricity makes it a popular choice in lipsticks and lip care products, contributing to a creamy texture and smooth application specialchem.comatamankimya.comlubrizol.com. Research has also indicated that this compound can be used to improve the skin barrier function while providing a pleasant skin feel researchgate.net.

Table: Sensory and Rheological Properties of this compound

| Property | Description | Benefit in Formulation |

|---|---|---|

| Feel | Rich, soft, velvety, non-greasy. specialchem.comatamankimya.comcorum.com.tw | Provides a luxurious and comfortable sensory experience. |

| Spreadability | High spreading ability, enhances glide. corum.com.tw | Ensures smooth and even application of the product. |

| Texture | Imparts a creamy, silky texture. specialchem.comatamankimya.com | Improves the aesthetic and application quality of lipsticks and creams. |

| Pigment Dispersion | Aids in the even distribution of pigments. atamankimya.comlubrizol.com | Contributes to a seamless and natural-looking finish in color cosmetics. |

Binding Agent Functionality in Solid Matrix Formulations

In addition to its role in liquid and semi-solid formulations, this compound serves as an effective binding agent in solid and powder-based cosmetics paulaschoice.nlpaulaschoice.com. Its primary function in this capacity is to ensure the cohesion of powdered ingredients, which is crucial for the structural integrity of products like pressed powders, eyeshadows, and blushes atamankimya.comatamanchemicals.comulprospector.com.

By incorporating this compound into the oily phase of a pressed powder, formulators can improve the product's resistance to impact and reduce the likelihood of crumbling google.com. It also acts as a pigment binder in matte-finish makeup lubrizol.com. A key advantage of using this compound in these applications is that it does not alter the coloration of the pigments atamanchemicals.comulprospector.com. Furthermore, it can provide superfatting properties that help to counteract the drying effect often associated with powder formulations, enhancing the comfort of the user atamanchemicals.comcorum.com.twulprospector.com. The typical usage level as a binder and emollient in skincare can range from 2-10% paulaschoice.nl.

Development of Novel Carrier Systems for Bioactive Compounds

This compound is increasingly being utilized in the development of advanced carrier systems designed to deliver bioactive compounds to the skin. Its chemical properties make it a suitable oil phase component in the formulation of microemulsions, nanoemulsions, and self-nanoemulsifying drug delivery systems (SNEDDS) mdpi.comresearchgate.netnih.gov. These novel systems are engineered to enhance the solubility, stability, and permeability of active ingredients, offering the potential for more effective topical treatments mdpi.com.

Table: this compound in Novel Carrier Systems

| Carrier System | Role of this compound | Bioactive Compound Example | Reference |

|---|---|---|---|

| Microemulsions | Oil phase component | Various hydrophilic and hydrophobic drugs | mdpi.com |

| Low-Energy Nanoemulsions | Oil phase component for stabilization | Red Raspberry Seed Oil | researchgate.netnih.gov |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Oil phase component for solubility | Curcumin | nih.gov |

Toxicological and Safety Assessments: Mechanistic Approaches

In Vitro Cytotoxicity and Cellular Viability Studies

In vitro cytotoxicity assays are fundamental in toxicology to assess the potential of a substance to cause cell damage or death. These studies are typically conducted on various cell lines to understand the concentration-dependent effects of a compound.

Mechanisms of Cell Death Induction (Apoptosis, Necrosis)

A thorough review of scientific databases and toxicological literature did not yield specific studies investigating the mechanisms of cell death, such as apoptosis (programmed cell death) or necrosis (cell injury leading to premature death), induced by isostearyl isostearate in human cell lines. Consequently, there is no available data to present in a tabular format regarding its apoptotic or necrotic potential.

Induction of Oxidative Stress and Cellular Antioxidant Response

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. Prolonged oxidative stress can lead to cellular damage. There are no readily available scientific reports detailing the in vitro effects of this compound on the induction of oxidative stress or the subsequent antioxidant response in human cells.

Genotoxicity and Mutagenicity Assessments in Human Cell Lines

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially more severe health effects.

Analysis of DNA Damage and Micronucleus Formation

The micronucleus test is a common method to assess chromosomal damage. Following exposure to a substance, the formation of small, extranuclear bodies (micronuclei) containing chromosome fragments or whole chromosomes is evaluated. A comprehensive search of toxicological and genetic toxicology databases did not uncover any studies that have specifically analyzed DNA damage or micronucleus formation in human cell lines as a result of exposure to this compound. Therefore, no data on these endpoints can be provided.

Mechanistic Understanding of Dermal Irritation and Sensitization Responses

While this compound is generally considered to have a low risk of dermal irritation and sensitization, the underlying molecular mechanisms of its interaction with skin cells are not extensively detailed in the public scientific domain. Mechanistic studies would typically investigate pathways such as inflammatory cytokine release, keratinocyte activation, and dendritic cell activation. The absence of such specific research for this compound means that a detailed mechanistic description cannot be provided at this time.

Future Research Directions and Emerging Applications

Computational Modeling and Simulation for Molecular Dynamics and Interactions

The application of computational chemistry is a promising frontier for understanding the behavior of cosmetic ingredients at a molecular level. nih.gov Molecular dynamics (MD) simulations, in particular, offer powerful tools to model the complex interactions between Isostearyl Isostearate and biological systems like the skin's lipid barrier. arxiv.orgnih.gov

Future research can leverage these in silico approaches to:

Elucidate Interactions with Stratum Corneum Lipids: MD simulations can model how ISIS molecules intercalate with and organize within the ceramides, cholesterol, and fatty acids of the stratum corneum. This could provide a mechanistic understanding of its ability to enhance barrier function and reduce transepidermal water loss. researchgate.net

Predict Formulation Stability: By simulating the interactions between ISIS and other ingredients in a cosmetic formulation, researchers can predict and optimize product stability, texture, and sensory profile. nih.gov

Design Novel Emollient Structures: Computational models can be used to screen and design novel branched-chain esters with potentially superior emollient or moisturizing properties, guiding synthetic chemistry efforts more efficiently. mdpi.com

These computational methods can accelerate the research and development process, reducing the need for extensive experimental trials and providing deeper insights into the physicochemical properties of this compound. nih.gov

Table 1: Potential Applications of Computational Modeling for this compound Research

| Research Area | Computational Technique | Potential Insights |

|---|---|---|

| Skin Barrier Interaction | Molecular Dynamics (MD) Simulation | Visualization of how ISIS integrates with and stabilizes the skin's lipid matrix. |

| Formulation Science | Coarse-Grained MD, Quantum Mechanics | Prediction of phase behavior, ingredient compatibility, and sensory attributes. |

| New Molecule Design | Quantitative Structure-Activity Relationship (QSAR) | Identification of structural modifications to enhance emolliency or skin penetration. |

Integration of Omics Technologies (e.g., Lipidomics, Proteomics) for Biological Pathway Elucidation

The "omics" era provides a holistic view of biological systems by analyzing the entirety of molecules like lipids (lipidomics) and proteins (proteomics). nih.govwiley.com Applying these technologies can move beyond the physicochemical effects of this compound to uncover its influence on the skin's biological pathways.

Lipidomics: Untargeted lipidomic analysis can provide a comprehensive profile of the lipids in the stratum corneum before and after the application of ISIS. mdpi.com This could reveal specific changes in ceramide profiles or other key lipids, explaining its mechanism for improving skin barrier function. mdpi.com Such studies could offer a detailed understanding of how ISIS supports the skin's natural lipid composition.

Proteomics: Proteomic analysis could identify changes in the expression of key proteins in skin cells (keratinocytes) in response to ISIS. This might include proteins involved in skin hydration (e.g., filaggrin, aquaporins) or barrier integrity (e.g., loricrin, involucrin). This approach could uncover previously unknown biological activities and benefits of the compound.

Table 2: Omics Technologies in this compound Research

| Omics Field | Focus of Study | Potential Discoveries |

|---|---|---|

| Lipidomics | Changes in stratum corneum lipid profile. | Identification of specific lipid classes (e.g., ceramides) modulated by ISIS to improve barrier function. |

| Proteomics | Changes in keratinocyte protein expression. | Elucidation of effects on proteins related to hydration, cell cohesion, and barrier maintenance. |

Innovations in Sustainable Chemistry and Biorenewable Synthesis

While this compound is often derived from vegetable sources, future research will focus on enhancing the sustainability of its entire lifecycle, from sourcing to synthesis, by applying the principles of green chemistry. trulux.comsqualan.comenergy.gov

Key areas for innovation include:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for the esterification reaction between isostearyl alcohol and isostearic acid presents a greener alternative to traditional chemical catalysts. nbinno.com Enzymatic synthesis typically requires milder reaction conditions, reduces energy consumption, and generates fewer by-products, leading to a higher purity product. nbinno.com

Advanced Synthesis Methods: Technologies like microwave-assisted synthesis can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. nbinno.com

Renewable Feedstock Optimization: Research into utilizing a wider range of renewable feedstocks, potentially including waste streams from the agriculture or biofuel industries, could further reduce the environmental footprint of ISIS production. This aligns with the growing demand for circular economy principles in the chemical industry.

These innovations aim to produce this compound through processes that are not only environmentally responsible but also economically viable. nbinno.com

Therapeutic and Biomedical Applications beyond Topical Skincare

The excellent biocompatibility and lipid-based nature of this compound suggest its potential for use in applications beyond conventional skincare. Future investigations could explore its role in therapeutic and biomedical contexts.

Drug Delivery Systems: As an effective emollient that integrates well with lipid structures, ISIS could be investigated as an excipient in topical and transdermal drug delivery systems. nih.govatamankimya.com Its properties could help solubilize active pharmaceutical ingredients (APIs) and enhance their penetration through the stratum corneum, potentially improving the efficacy of topical medications.

Biocompatible Matrices: The chemical stability and physical properties of ISIS make it a candidate for inclusion in biocompatible matrices for the controlled release of therapeutic agents. This could be relevant for wound healing applications where maintaining a moist environment and delivering active compounds are both crucial.

Medical Device Lubrication: Its lubricating properties and safety profile could be explored for use as a biocompatible lubricant for medical devices.

While currently speculative, these avenues represent a significant opportunity to leverage the known properties of this compound for new, high-value biomedical applications.

Q & A

Basic: What are the key physicochemical properties of isostearyl isostearate, and how do they influence its role in skin barrier studies?

This compound (C36H72O2, molecular weight 537 g/mol) is a branched ester with a low melting point (-25°C) and viscosity (~40 cps), contributing to its non-occlusive, spreadable texture . Its lipophilic nature (Log P ~4.83) enhances compatibility with skin lipids, enabling integration into the stratum corneum’s orthorhombic packing to reduce transepidermal water loss (TEWL) . Researchers should characterize batch-specific properties (e.g.,皂化值: 95–110 mg KOH/g) to ensure consistency in formulations .

Basic: How does this compound interact with the stratum corneum’s lipid matrix in experimental models?

The compound stabilizes the orthorhombic phase of ceramides, cholesterol, and free fatty acids in the lipid bilayer, improving barrier cohesion. In vitro models (e.g., reconstructed human epidermis) show that 5–15% w/w formulations reduce TEWL by 20–30% compared to controls . Methodologically, use confocal Raman spectroscopy or X-ray diffraction to confirm structural integration .

Basic: What standardized analytical methods are recommended for quantifying this compound in formulations?

The USP 43–NF 38 monograph outlines reverse-phase HPLC with evaporative light scattering detection (ELSD) for quantification . Gas chromatography (GC) with FID is suitable for purity analysis, with retention time cross-referenced against CAS 41669-30-1 . Validate methods per ICH Q2(R1), including specificity tests against co-formulated lipids like microcrystalline wax .

Advanced: How can researchers reconcile conflicting data on this compound’s efficacy in different experimental models?

Discrepancies arise from variations in lipid matrix composition (e.g., ceramide/cholesterol ratios) and assay conditions. For example, in vivo studies report 50% TEWL reduction in atopic dermatitis models , while simpler in vitro monolayers show marginal effects. To address this:

- Standardize lipid ratios in artificial membranes .

- Use occluded vs. non-occluded application protocols to assess environmental dependency .

- Cross-validate with imaging techniques (e.g., cryo-EM) to visualize lipid reorganization .

Advanced: What experimental design considerations are critical for optimizing this compound in combination therapies?

When combining with humectants (e.g., glycerin) or occlusives (e.g., petrolatum):

- Phase behavior studies : Use ternary phase diagrams to identify synergistic ratios .

- Release kinetics : Franz cell assays quantify permeation enhancement of co-delivered actives (e.g., baricitinib solubility: 23.07 μg/mL in pure ester vs. 695 μg/mL in surfactant blends) .

- Stability testing : Monitor hydrolysis under accelerated conditions (40°C/75% RH), as ester bonds degrade at pH < 5 .

Advanced: How can researchers address discrepancies between "natural" claims and synthetic origins in sourcing?

While marketed as "natural," this compound is synthesized via esterification of isostearic acid and isostearyl alcohol, often from plant-derived precursors . To verify claims:

- Conduct <sup>13</sup>C-NMR to trace carbon sources.

- Compare purity profiles (e.g., USP vs. cosmetic-grade) using GC-MS .

- Reference pharmacopeial standards (USP 43–NF 38) for acceptable impurity thresholds (e.g., <0.1% free fatty acids) .

Table 1: Solubility and Lipophilicity of this compound vs. Common Solubilizers

Advanced: What methodological pitfalls arise in measuring this compound’s impact on skin barrier repair?

- Over-reliance on TEWL : TEWL alone cannot distinguish between barrier repair and occlusion. Combine with impedance spectroscopy to assess lipid reorganization .

- Inadequate controls : Include both untreated and vehicle-only controls to isolate ester-specific effects .

- Species variability : Murine models overestimate efficacy due to thinner stratum corneum; prioritize human ex vivo skin .

Basic: What are the accepted thresholds for cytotoxicity in cell-based assays?

In keratinocyte viability assays (e.g., MTT), IC50 values >100 μg/mL are acceptable. This compound typically shows >80% viability at 50 μg/mL, but validate using 3D models to account for lipid-mediated protective effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.